molecular formula C20H22N2O6S B2826220 6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-07-8

6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2826220
CAS RN: 864926-07-8
M. Wt: 418.46
InChI Key: RLZDLEJFLLERSY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also has an amide group (benzamido), an ester group (dicarboxylate), and a thieno group, which is a five-membered ring containing four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyridine and thieno rings would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide and ester could affect its solubility .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Highly Functionalized Tetrahydropyridines : A study demonstrated the use of ethyl 2-methyl-2,3-butadienoate for [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted tetrahydro-pyridine-3-carboxylates, showcasing a method for creating complex molecules with potential applications in medicinal chemistry and materials science (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Novel Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines

    : This research focused on preparing thieno[2,3-b]pyridine-2-carboxamides and further reacting them to form pyridothienopyrimidine derivatives, illustrating the compound's utility in synthesizing fused systems with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Characterization and X-ray Analysis : Research on the synthesis of Schiff base compounds from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, followed by characterization using spectroscopic methods and X-ray crystallography, provides insights into the compound's structure and potential for further chemical exploration (Çolak et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . This ATP-mimetic action allows the compound to bind to the active site of GRK2, inhibiting its activity. The inhibition of GRK2 can lead to changes in the signaling pathways mediated by GPCRs.

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding, which can facilitate its absorption and distribution .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-4-28-20(25)22-9-8-14-15(11-22)29-18(16(14)19(24)27-3)21-17(23)12-6-5-7-13(10-12)26-2/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZDLEJFLLERSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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